molecular formula C19H16FNO4 B15037643 (4Z)-4-(4-ethoxy-3-methoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(4-ethoxy-3-methoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B15037643
M. Wt: 341.3 g/mol
InChI Key: NHDCZJROYUMIAB-DHDCSXOGSA-N
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Description

(4Z)-4-[(4-Ethoxy-3-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxazole ring, a fluorophenyl group, and a methoxyphenyl group. Its distinct chemical properties make it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with 3-fluoroaniline, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The reaction temperature and time are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent quality and efficiency. Purification processes, such as recrystallization or chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(4-Ethoxy-3-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

(4Z)-4-[(4-Ethoxy-3-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bromomethyl methyl ether: A compound with a bromomethyl group and ether linkage.

    N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine: A compound with an aminomethyl group and dimethylamine substitution.

Uniqueness

(4Z)-4-[(4-Ethoxy-3-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one is unique due to its combination of an oxazole ring, fluorophenyl group, and methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16FNO4

Molecular Weight

341.3 g/mol

IUPAC Name

(4Z)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C19H16FNO4/c1-3-24-16-8-7-12(10-17(16)23-2)9-15-19(22)25-18(21-15)13-5-4-6-14(20)11-13/h4-11H,3H2,1-2H3/b15-9-

InChI Key

NHDCZJROYUMIAB-DHDCSXOGSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OC

Origin of Product

United States

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